N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
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Overview
Description
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including nitration, sulfonation, and coupling reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the phenylsulfanyl group through a substitution reaction. Finally, the sulfonamide group is introduced via a sulfonation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfone derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-BENZENE-1-SULFONAMIDE: Lacks the tris(propan-2-yl) groups.
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(METHYL)BENZENE-1-SULFONAMIDE: Contains methyl groups instead of propan-2-yl groups.
Uniqueness
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the tris(propan-2-yl) groups, which can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C27H32N2O4S2 |
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Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-(3-nitro-5-phenylsulfanylphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C27H32N2O4S2/c1-17(2)20-12-25(18(3)4)27(26(13-20)19(5)6)35(32,33)28-21-14-22(29(30)31)16-24(15-21)34-23-10-8-7-9-11-23/h7-19,28H,1-6H3 |
InChI Key |
MLPBBMYONSSEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
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